N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide
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Overview
Description
N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the cyclopropylmethyl group and the benzamide moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-phenylsulfanyl-1,2,4-triazol-4-yl]benzamide
- N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]benzamide
Uniqueness
N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the prop-2-enylsulfanyl moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-3-10-28-19-23-22-17(16-12-25(2)24-21-16)26(19)15-8-6-14(7-9-15)18(27)20-11-13-4-5-13/h3,6-9,12-13H,1,4-5,10-11H2,2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJVOCAXLTBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(N2C3=CC=C(C=C3)C(=O)NCC4CC4)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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